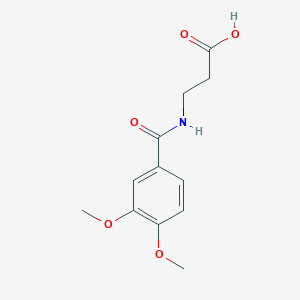

3-(3,4-Dimethoxybenzamido)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dimethoxyphenyl)propionic acid, also known as 3,4-Dimethoxyhydrocinnamic acid , is a chemical compound with the molecular formula C₁₁H₁₄O₄ . It features a propionic acid backbone substituted with two methoxy groups on the phenyl ring. The compound is a white solid with a melting point of approximately 96-97°C .

Synthesis Analysis

The synthetic route for 3-(3,4-Dimethoxyphenyl)propionic acid involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its ester, followed by decarboxylation. Detailed synthetic methods and reaction conditions can be found in relevant literature .

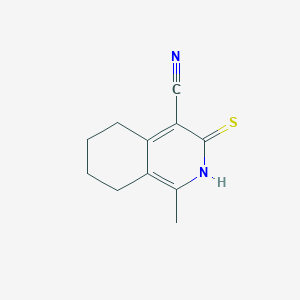

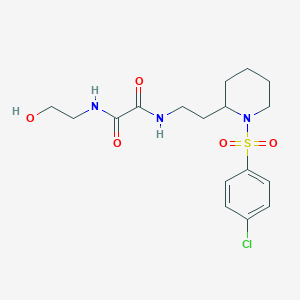

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (substituted with two methoxy groups) attached to a propionic acid moiety. The InChI key for 3-(3,4-Dimethoxyphenyl)propionic acid is LHHKQWQTBCTDQM-UHFFFAOYSA-N .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)propionic acid can participate in various chemical reactions, including esterification, amidation, and decarboxylation. Its reactivity depends on the functional groups present. Researchers have explored its reactivity in the context of drug synthesis and other applications .

Wissenschaftliche Forschungsanwendungen

Nanoparticle-based Solid-phase Extraction

Decanoic acid-coated Fe(3)O(4) nanoparticles have been utilized as an adsorbent for solid-phase extraction and determination of trace amounts of metals from water samples, demonstrating the potential of functionalized nanoparticles in environmental monitoring and analysis (Faraji et al., 2010).

Synthesis and Reactivity of Dimethoxyfuran Compounds

Research on 3,4-Dimethoxyfuran has shown its reactivity and potential in synthesizing various derivatives through substitution reactions, indicating the value of dimethoxy compounds in organic synthesis (Iten et al., 1978).

Photocatalytic Degradation Studies

Studies on photocatalytic degradation utilizing titanium dioxide have been conducted, highlighting the role of adsorbent supports in enhancing the mineralization rate of contaminants, which could be applied in water treatment technologies (Torimoto et al., 1996).

Ortho Functionalization of Substituted Toluene

Research on the ortho-functionalization of substituted toluenes has developed highly regioselective methods, indicating the strategic manipulation of chemical structures for desired properties (Cai et al., 2007).

Renewable Building Blocks for Polybenzoxazine

Investigations into the use of phloretic acid as a renewable building block for polybenzoxazine synthesis emphasize the integration of sustainable resources in polymer chemistry (Trejo-Machin et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-(3,4-Dimethoxybenzamido)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components in protein synthesis and other vital biological processes .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function

Biochemical Pathways

Given its target, it is likely to influence the metabolic pathways involving aromatic amino acids .

Result of Action

Its interaction with the aromatic-amino-acid aminotransferase suggests potential impacts on the metabolism of aromatic amino acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Biochemische Analyse

Biochemical Properties

It is known that it is an orally active short-chain fatty acid (SCFA) . SCFAs are known to interact with various enzymes, proteins, and other biomolecules in the body .

Cellular Effects

It is known that it stimulates γ globin gene expression and erythropoiesis in vivo . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to stimulate γ globin gene expression , suggesting that it may interact with the genetic machinery of the cell.

Temporal Effects in Laboratory Settings

It is known that it can achieve concentrations significantly higher than targeted plasma levels for several hours after single doses .

Dosage Effects in Animal Models

In animal models, 3-(3,4-Dimethoxybenzamido)propanoic acid has been shown to achieve concentrations significantly higher than targeted plasma levels for several hours after single doses

Metabolic Pathways

It is known that it is an orally active short-chain fatty acid (SCFA) , suggesting that it may be involved in fatty acid metabolism.

Transport and Distribution

It is known that it can achieve concentrations significantly higher than targeted plasma levels for several hours after single doses .

Subcellular Localization

Given its known effects on γ globin gene expression , it may be localized to the nucleus where it could interact with the cell’s genetic machinery.

Eigenschaften

IUPAC Name |

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSCJPXPZLCMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2740922.png)

![3,5-Dimethyl-4-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole](/img/structure/B2740925.png)

![ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B2740926.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2740929.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2740935.png)

![Methyl 3-[({[2,3'-bifuran]-5-yl}methyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2740939.png)

![6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740940.png)

![(Z)-methyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2740942.png)

![6-bromo-1H,3H,4H,5H-thiopyrano[4,3-b]indole](/img/structure/B2740943.png)